3-Fluoranthenesulfonic acid
Description
Properties
CAS No. |
13254-68-7 |
|---|---|
Molecular Formula |
C16H10O3S |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
fluoranthene-3-sulfonic acid |
InChI |
InChI=1S/C16H10O3S/c17-20(18,19)15-9-8-13-11-5-2-1-4-10(11)12-6-3-7-14(15)16(12)13/h1-9H,(H,17,18,19) |
InChI Key |
VBFORDFEGCAGEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C2=CC=CC4=C(C=C3)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoranthenesulfonic acid typically involves the sulfonation of fluoranthene. This process can be carried out using fuming sulfuric acid or chlorosulfonic acid under controlled conditions. The reaction is exothermic and requires careful temperature control to prevent decomposition of the product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where fluoranthene is reacted with sulfur trioxide in the presence of a catalyst. This method allows for efficient production with high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoranthenesulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives with different oxidation states.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonyl group.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or potassium hydroxide can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include various sulfonyl derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
3-Fluoranthenesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Fluoranthenesulfonic acid involves its interaction with various molecular targets. The sulfonic acid group can form strong hydrogen bonds and ionic interactions with biological molecules, affecting their structure and function. This interaction can lead to changes in cellular pathways and processes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Structural and Chemical Properties
The table below compares 3-Fluoranthenesulfonic acid with select fluorinated and aromatic sulfonic acids based on available
Key Observations :
- Acidity : Fluorosulfonic acid exhibits extreme acidity (pKa ~ -15.1) due to its electron-withdrawing fluorine atoms, making it a stronger acid than this compound (inferred pKa < 1) .
- However, this remains speculative without direct data .
- Thermal Stability : Fluorinated sulfonic acids generally exhibit high thermal stability, a trait shared across the compared compounds .
Environmental and Toxicological Profiles
Key Observations :
- PFOS vs. This compound : PFOS’s long alkyl chain and strong C-F bonds make it highly persistent, whereas this compound’s aromatic structure may degrade more readily. However, degradation products of aromatic fluorinated compounds are poorly studied .
- Data Gaps: Publicly available toxicological data for this compound is scarce, mirroring challenges noted in assessments of PFOS alternatives .
Industrial Suitability and Alternatives
Key Observations :
- Alternatives to PFOS : Fluorine-free alternatives (e.g., hydrocarbon-based surfactants) are prioritized for lower persistence, but their technical performance often lags behind fluorinated compounds .
- Role of this compound: If less persistent than PFOS, this compound could serve as a transitional alternative.
Q & A
Q. How can computational models predict the environmental persistence of this compound when experimental data are scarce?
- Modeling Approach : Use quantitative structure-property relationship (QSPR) models to estimate biodegradation half-lives. Cross-validate predictions with limited experimental data from fluorinated sulfonic acid analogs .
- Uncertainty Reporting : Include confidence intervals and discuss model limitations (e.g., reliance on analog data) in publications .
Methodological Best Practices
Q. What strategies ensure reproducibility in studies involving this compound?
- Documentation : Provide detailed reagent preparation steps (e.g., acid concentration, storage conditions) as per USP standards .
- Data Transparency : Publish raw data in repositories like Zenodo and share analytical instrument parameters (e.g., LC-MS collision energy) .
Q. How should researchers address gaps in toxicity data for regulatory submissions?
- Evidence Integration : Combine read-across data from structurally similar perfluoroalkyl substances (PFAS) with in silico toxicity predictions. Reference the OECD guidelines for chemical hazard assessment .
- Study Prioritization : Focus on endpoints with the highest regulatory relevance (e.g., endocrine disruption, bioaccumulation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
